molecular formula C7H6N4O2 B2862190 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1369271-47-5

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2862190
CAS No.: 1369271-47-5
M. Wt: 178.151
InChI Key: YUNMAKURWWVZSX-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core with an amino group at position 2 and a carboxylic acid moiety at position 4.

Properties

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H2,8,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNMAKURWWVZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches for Triazolo-Pyridine Core Formation

The construction of thetriazolo[1,5-a]pyridine scaffold typically begins with cyclocondensation reactions between aminopyridine derivatives and nitrile-containing precursors. Patent CA2462806A1 discloses a method where 2-aminopyridine-6-carboxamide reacts with hydrazine derivatives under acidic conditions to form the triazolo ring. Key steps include:

  • Formation of the Hydrazone Intermediate :
    Reaction of 2-cyanopyridine-6-carboxylic acid with hydrazine hydrate in ethanol at 80°C yields the corresponding hydrazone.
  • Cyclization :
    Treatment with acetic anhydride at 120°C induces cyclization, producing 8-amino-triazolo[1,5-a]pyridine-6-carboxylic acid amide.

This method achieves moderate yields (45–60%) but requires stringent control of stoichiometry to avoid byproducts such as triazolo[1,5-a]pyrimidines.

Oxidative Cross-Dehydrogenative Coupling (CDC) with β-Diketones

Recent advances in CDC methodologies have enabled efficient synthesis of triazolo-pyridine derivatives. A study by ACS Omega demonstrates the coupling of N-amino-2-iminopyridines with β-diketones under oxidative conditions:

Reaction Conditions :

  • Substrates: N-amino-2-iminopyridine and ethyl acetoacetate
  • Solvent: Ethanol with acetic acid (6 equivalents)
  • Atmosphere: Oxygen (1 atm)
  • Temperature: 130°C
  • Time: 18 hours

Key Findings :

Parameter Yield (%)
Air atmosphere 74
Oxygen atmosphere 94
Argon atmosphere 6

The CDC pathway proceeds via nucleophilic addition of the enol form of β-diketones to N-amino-2-iminopyridines, followed by oxidative dehydrogenation and cyclization. This method is particularly effective for introducing substituents at the 6-position, which can later be functionalized to carboxylic acids.

Hydrolysis of Ester Precursors

Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (CAS 1094107-41-1) serves as a direct precursor to the target compound. Hydrolysis is performed under alkaline or acidic conditions:

Alkaline Hydrolysis :

  • Reagents: Aqueous NaOH (2M)
  • Temperature: 80°C
  • Time: 4 hours
  • Yield: 85–90%

Acidic Hydrolysis :

  • Reagents: HCl (6M)
  • Temperature: Reflux
  • Time: 6 hours
  • Yield: 78–82%

The ester precursor is synthesized via cyclocondensation of 2-aminopyridine-6-carboxylate with triazole-forming agents, as detailed in PubChem entries for analogous compounds.

Comparative Analysis of Synthetic Routes

Method Yield (%) Scalability Cost Efficiency
Cyclocondensation 45–60 Moderate Low
CDC 94 High Moderate
Ester Hydrolysis 85–90 High High

The CDC method offers superior yields and functional group tolerance, making it ideal for late-stage diversification. However, ester hydrolysis provides a straightforward route from commercially available precursors, favoring industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid" are not available within the provided search results, the information present allows for an overview of its properties, synthesis, and related compounds.

Chemical Information
this compound has the molecular formula C7H6N4O2C_7H_6N_4O_2 and a molecular weight of 178.15 g/mol . Its CAS number is 1369271-47-5 and its MDL number is MFCD26665229 . It should be stored at 2-8°C .

Related Compounds and Applications
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, while similar in structure, demonstrates remarkable versatility in drug design . The ring system of TPs is isoelectronic with that of purines, suggesting it as a potential purine ring surrogate . Depending on the substituents, the TP ring can also function as a bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the TP ring have been explored for potential treatments for cancer and parasitic diseases .

One study explored pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of CDKs (CDK-1, CDK-2, CDK-5, and CDK-7) . Although a corresponding TP derivative was less potent against CDK-2 than its pyrazolo counterpart, further studies led to more potent derivatives with improved selectivity against glycogen synthase kinase-3β (GSK-3β) .

Mechanism of Action

The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inhibitor of certain enzymes, such as Janus kinase 1 and Janus kinase 2 . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the [1,2,4]triazolo[1,5-a]pyridine family, which shares structural similarities with pyrimidine-based analogs (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) but differs in the heterocyclic ring size and substitution patterns. Below is a detailed comparison with key derivatives:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Amino (-NH₂), Carboxylic acid (-COOH) C₇H₅N₃O₂ 163.13 Potential bioactive scaffold; solubility enhanced by -COOH [15, 17]
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Chloro (-Cl), -COOH C₇H₄ClN₃O₂ 197.58 Increased lipophilicity; halogen may improve target binding [16]
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Amino (-NH₂), Methyl ester (-COOCH₃) C₈H₇N₃O₂ 177.16 Prodrug form; ester group enhances membrane permeability [15]
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Bromo (-Br), Amino (-NH₂) C₆H₅BrN₄ 213.03 Bulky substituent; potential for cross-coupling reactions [17]
2-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Tetrahydro-2H-pyran, -COOH C₁₂H₁₃N₃O₃ 247.25 Enhanced solubility via ether linkage; unexplored bioactivity [21]

Biological Activity

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS No. 1369271-47-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 178.15 g/mol
  • Structure : The compound features a triazole ring fused with a pyridine structure, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In a study evaluating various triazole derivatives, compounds with similar structures showed promising activity against a range of bacterial strains. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

The compound has been studied for its efficacy against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. In vitro assays revealed that certain analogs of triazolo derivatives exhibited significant antiparasitic activity with an EC50 value as low as 0.17 µM . This suggests that modifications to the triazolo structure can enhance potency against this pathogen.

Anticancer Potential

Emerging studies have explored the anticancer potential of triazolo compounds. For example, certain derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin in various cancer cell lines including MCF-7 and A549 . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions of the triazole and pyridine rings can significantly alter the compound's efficacy and selectivity:

Modification Position Effect on Activity Example Compounds
1Increased antimicrobial potencyTriazole derivatives
3Enhanced antiparasitic effectsSLU-2633 analogs
6Improved anticancer activityDihydro-triazolo derivatives

Case Study 1: Antiparasitic Efficacy

In a controlled study involving gnotobiotic piglets infected with C. hominis, a derivative of the compound demonstrated significant reductions in parasitic load when administered orally. The study highlighted its potential as an effective treatment option for cryptosporidiosis .

Case Study 2: Anticancer Activity

A series of synthesized triazolo derivatives were tested against multiple cancer cell lines. One compound exhibited an IC50 value of 3.0 µM against A549 cells, indicating strong potential as a novel anticancer agent . Molecular docking studies suggested effective binding to target proteins involved in cancer proliferation pathways.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of amino-pyridine precursors with carbonyl derivatives under acidic/basic conditions. For example, analogous compounds like 5,6,7,8-tetrahydrotriazolopyridine-6-carboxylic acid are synthesized via multi-step reactions starting with amino compounds and ketones . Optimization includes adjusting pH, temperature, and solvent polarity to enhance yield. Structural validation via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular weight and 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazole-pyridine core. Purity is assessed via HPLC with UV/Vis detection (λ = 254 nm). For example, related triazolopyrimidine derivatives were validated using these techniques .

Q. What safety protocols are recommended for handling 2-amino-triazolopyridine derivatives in the lab?

  • Guidelines : Wear nitrile gloves, lab coats, and goggles. Operate in a fume hood to avoid inhalation. Store at RT in airtight containers. Safety data sheets for structurally similar compounds (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid) highlight risks of skin/eye irritation and recommend emergency rinsing with water .

Advanced Research Questions

Q. How do substituent variations (e.g., amino vs. nitro groups) impact the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) : The amino group at position 2 enhances solubility and hydrogen-bonding capacity, critical for target interactions. For instance, replacing the amino group with a nitro group in 6-nitro-triazolopyridin-2-ylamine reduces solubility but increases electrophilicity, altering binding affinity . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like kinases or GPCRs.

Q. How can contradictory data on the compound’s antibacterial activity be resolved?

  • Data Analysis : Contradictions may arise from differences in bacterial strains or assay conditions (e.g., MIC values in E. coli vs. S. aureus). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, triazolopyridine carbonitriles showed variable antifungal activity depending on substituent electronegativity .

Q. What experimental strategies are effective for studying interactions between this compound and biological macromolecules?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For example, triazolopyrimidine-carboxamides exhibited nanomolar binding to CB2 cannabinoid receptors in SPR assays . Pair with molecular dynamics simulations to analyze conformational changes in target proteins.

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer. Use catalysts like Pd/C or Ni nanoparticles for key cyclization steps. For example, bromo-triazolopyridine derivatives achieved 85% yield in flow reactors under controlled pressure .

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